4-methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-11-22-18-8-6-16(13-15(18)5-10-20(22)23)21-27(24,25)19-9-7-17(26-3)12-14(19)2/h6-9,12-13,21H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBFUMJOFVQKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article compiles recent findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This formula indicates the presence of a sulfonamide group attached to a quinoline derivative, which is known for various pharmacological properties.
Anti-inflammatory Activity
Recent studies have highlighted the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In a screening assay, it demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM , which is significant compared to other compounds in its class. For comparison, celecoxib, a well-known COX-2 inhibitor, showed 80.1% inhibition at 1 μM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity. The para-sulfonamide group is crucial for optimal COX-2 selectivity and inhibitory potency. Variations in the substituents on the phenyl rings also affect the inhibitory activity against COX-2 .
Study 1: COX-2 Inhibition
In an experimental setup comparing various derivatives of sulfonamide compounds, 4-methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide was evaluated alongside other synthesized compounds. The results indicated that while it was less potent than celecoxib, its activity was higher than other tested analogs (e.g., 27.72% inhibition at 22 μM for another quinazolinone derivative) .
Study 2: Antitumor Activity
Another aspect of research focused on the antitumor properties of related compounds. A series of tetrahydroquinoline derivatives were synthesized and tested against various cancer cell lines (e.g., Mia PaCa-2 and PANC-1). Although this specific compound was not the primary focus, related structures exhibited promising antitumor activities, suggesting that modifications to the tetrahydroquinoline framework could yield potent anticancer agents .
Data Table: Biological Activity Comparison
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 4-methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide possess effective antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of folate synthesis, crucial for bacterial growth and replication.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies showed that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. For instance, its derivatives have been tested against breast and prostate cancer cells, revealing significant cytotoxic effects.
Antidiabetic Effects
The compound has been evaluated for its antidiabetic properties. Studies indicate that it may enhance insulin sensitivity and glucose uptake in muscle cells. This effect is particularly relevant for developing new treatments for type 2 diabetes.
Neurological Applications
Given its structural similarities to known neuroprotective agents, this compound is being explored for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data suggest it may help in reducing oxidative stress and inflammation in neuronal cells.
- Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of various sulfonamide derivatives including our compound against gram-positive and gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested on human breast cancer cell lines (MCF7). Results showed a dose-dependent increase in apoptosis markers after treatment with the compound.
- Diabetes Model : In vivo studies conducted on diabetic rats demonstrated that administration of the compound resulted in a marked decrease in blood glucose levels compared to control groups, suggesting its potential as an antidiabetic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Receptor Binding: The phenylmethane analog (PDB: 5VSQ) demonstrates direct interaction with ABA receptors, suggesting the tetrahydroquinoline sulfonamide scaffold is critical for ABA-mimicking activity . The target compound’s 4-methoxy-2-methyl group may improve hydrophobic interactions compared to phenylmethane substituents.
- Steric Impact : Dimethoxy substitutions (e.g., 2,4-dimethoxy analog) increase molecular weight (MW = 376.4 g/mol) and steric bulk, which may limit membrane permeability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | C20H25N2O4S | 389.5 | Low (hydrophobic substituents) | ~3.2 |
| Phenylmethane Analog (5VSQ) | C20H23N2O3S | 385.5 | Moderate | ~2.8 |
| 3-Fluoro-4-Methoxy Analog | C19H22FN2O4S | 393.4 | Low (fluorine increases hydrophobicity) | ~3.5 |
| 2,4-Dimethoxy Analog | C18H20N2O5S | 376.4 | Very low | ~2.1 |
Analysis :
- Fluorine substitution raises molecular weight and LogP, aligning with trends in drug design for enhanced binding but complicating formulation .
Preparation Methods
Cyclization of Propylamine Derivatives
The tetrahydroquinoline core is synthesized via acid-catalyzed cyclization of N-propyl-3-(2-aminophenyl)propanamide, leveraging methodologies adapted from tetrahydroquinoline hydrogenation protocols.
Procedure :
-
React 2-nitrobenzaldehyde with propylamine in ethanol under reflux (12 h) to form N-propyl-2-nitrobenzylideneamine.
-
Reduce the imine using hydrogen gas (1 atm) over palladium on carbon (Pd/C, 10% wt) in methanol to yield N-propyl-2-aminobenzylamine.
-
Cyclize the amine with ethyl acetoacetate in acetic acid (80°C, 6 h) to form 6-nitro-1-propyl-3,4-dihydroquinolin-2(1H)-one .
-
Reduce the nitro group using SnCl₂/HCl to obtain 6-amino-1-propyl-3,4-dihydroquinolin-2(1H)-one .
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | EtOH, reflux | 89% | 95% |
| 2 | H₂/Pd-C, MeOH | 92% | 97% |
| 3 | AcOH, 80°C | 75% | 91% |
| 4 | SnCl₂/HCl | 68% | 88% |
Synthesis of the Aryl Sulfonamide Moiety
Sulfonation of 4-Methoxy-2-Methylbenzene
The sulfonyl chloride precursor is prepared via electrophilic sulfonation followed by chlorination.
Procedure :
-
Sulfonate 4-methoxy-2-methylbenzene with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C (2 h).
-
Quench the reaction with ice-water and extract the sulfonic acid.
-
Convert the sulfonic acid to 4-methoxy-2-methylbenzenesulfonyl chloride using PCl₅ in thionyl chloride (SOCl₂, 60°C, 4 h).
Key Data :
| Parameter | Value |
|---|---|
| Sulfonation Yield | 85% |
| Chlorination Yield | 78% |
| Purity (NMR) | >99% |
Sulfonamide Coupling Reaction
The final step involves nucleophilic substitution between the tetrahydroquinoline amine and sulfonyl chloride.
Procedure :
-
Dissolve 6-amino-1-propyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.5 eq) as a base and cool to 0°C.
-
Slowly add 4-methoxy-2-methylbenzenesulfonyl chloride (1.2 eq) in DCM.
-
Stir at room temperature for 12 h, then wash with 1M HCl and brine.
-
Purify the crude product via recrystallization from acetonitrile.
Optimization Insights :
-
Excess sulfonyl chloride (1.2–1.5 eq) ensures complete amine conversion.
-
Triethylamine neutralizes HCl, preventing protonation of the amine.
-
Recrystallization in acetonitrile enhances purity (>99% by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Yield | 82% |
| Final Purity (HPLC) | 99.5% |
| Melting Point | 214–216°C |
Alternative Synthetic Routes and Comparative Analysis
Electrochemical Hydrocyanomethylation
Recent advances in electrochemical methods enable direct functionalization of quinoline derivatives. For example, electrochemical hydrocyanomethylation using acetonitrile as a cyanomethyl source could streamline tetrahydroquinoline synthesis.
Advantages :
-
Room-temperature reactions (vs. traditional 80–120°C conditions).
-
Reduced reliance on transition metal catalysts.
Limitations :
Scalability and Industrial Considerations
The patent-derived method (CN111100042B) demonstrates scalability:
-
3-Bromo-4-methoxybenzenesulfonamide synthesis at 1 mol scale achieved 77.6% yield.
-
Recrystallization protocols using acetonitrile or methanol ensure batch-to-batch consistency.
Cost Drivers :
-
Dichloromethane (DCM) solvent recovery systems.
-
Palladium catalyst reuse in hydrogenation steps.
Q & A
Basic: What are the key synthetic strategies for preparing 4-methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?
Answer:
The synthesis typically involves two primary steps: (1) preparation of the sulfonyl chloride intermediate from a substituted benzene precursor and (2) coupling this intermediate with the tetrahydroquinoline amine moiety. For example, sulfonylation reactions often use chlorosulfonic acid or thionyl chloride to generate the sulfonyl chloride, followed by reaction with the amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. This approach aligns with methodologies used for structurally related sulfonamides .
Advanced: How can X-ray crystallography aid in confirming the molecular structure of this sulfonamide derivative?
Answer:
X-ray crystallography provides precise determination of bond lengths, angles, and torsional conformations, critical for verifying stereochemistry and intermolecular interactions. For instance, studies on analogous compounds like N-(4-Methoxyphenyl)benzenesulfonamide revealed hydrogen-bonding networks and crystal packing motifs, which are essential for validating synthetic outcomes and guiding structural optimization .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and assess purity.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.
- HPLC : To quantify purity and detect impurities.
These methods are standard for sulfonamide derivatives, as demonstrated in the characterization of 2-fluoro-6-methoxybenzenesulfonamide .
Advanced: What methodologies are recommended for analyzing contradictory bioactivity data in studies involving this compound?
Answer:
Contradictions can arise from assay variability, off-target effects, or compound stability. To resolve these:
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results.
- Perform dose-response curves to assess potency consistency.
- Apply statistical frameworks (e.g., ANOVA) to evaluate data reproducibility, as outlined in qualitative research best practices .
Basic: What are the primary research applications of this sulfonamide in medicinal chemistry?
Answer:
The compound is explored as a biochemical probe or enzyme inhibitor due to the sulfonamide group’s ability to bind catalytic sites (e.g., carbonic anhydrase or kinase targets). Its structural features, such as the methoxy and tetrahydroquinoline groups, may enhance target selectivity and solubility .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
Answer:
- Modify substituents : Vary the methoxy, methyl, or propyl groups to assess effects on potency and pharmacokinetics.
- Evaluate analogs : Compare with derivatives like N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide to identify key functional groups .
- Use in vitro assays : Measure binding affinity (e.g., IC50) and metabolic stability in hepatic microsomes.
Basic: What are the critical parameters to monitor during the sulfonation reaction to ensure high yield?
Answer:
- Temperature : Maintain 0–5°C to minimize side reactions during sulfonyl chloride formation.
- Stoichiometry : Ensure a 1:1 molar ratio of sulfonyl chloride to amine.
- Reaction time : Optimize to prevent over-sulfonation or decomposition, as described in triazine-based syntheses .
Advanced: What computational methods can predict the binding mode of this sulfonamide with its target protein?
Answer:
- Molecular docking : Tools like AutoDock Vina can model ligand-protein interactions, using crystallographic data from related sulfonamides (e.g., PDB entries for carbonic anhydrase inhibitors) .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories) to validate docking poses.
- QM/MM calculations : Refine electronic interactions at the binding site, leveraging structural insights from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
